molecular formula C24H23BrN2O4 B266779 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B266779
Molekulargewicht: 483.4 g/mol
InChI-Schlüssel: FLJDYUVRFKGSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, commonly known as BDP, is a synthetic compound with potential therapeutic applications. This compound has been subject to extensive research due to its unique chemical structure and potential medical benefits. In

Wirkmechanismus

BDP exerts its pharmacological effects through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. BDP also activates the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defense mechanisms. These mechanisms of action make BDP a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. BDP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, BDP has been shown to have antioxidant effects, which may be beneficial in the treatment of diseases associated with oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BDP in lab experiments is its specificity for the NF-κB and Nrf2 pathways, which allows for targeted inhibition and activation of these pathways. However, the synthesis of BDP is complex and requires specialized equipment and skilled chemists. Additionally, the cost of BDP may be prohibitive for some research groups.

Zukünftige Richtungen

There are several potential future directions for the research of BDP. One area of interest is the development of BDP-based drug delivery systems for the treatment of diseases that affect the central nervous system. Another potential direction is the investigation of BDP as a potential treatment for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.
In conclusion, BDP is a synthetic compound with potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of BDP is complex, but its specificity for the NF-κB and Nrf2 pathways allows for targeted inhibition and activation of these pathways. Further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.

Synthesemethoden

BDP is synthesized through a multi-step process involving the condensation of 3-(dimethylamino)propylamine, 3-bromobenzaldehyde, and 2-acetylbenzo[b]furan. The final product is obtained through a cyclization reaction, which results in the formation of the pyrrolone ring. The synthesis of BDP is a complex process that requires skilled chemists and specialized equipment.

Wissenschaftliche Forschungsanwendungen

BDP has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases. BDP has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.

Eigenschaften

Produktname

4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C24H23BrN2O4

Molekulargewicht

483.4 g/mol

IUPAC-Name

3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H23BrN2O4/c1-26(2)11-6-12-27-21(16-8-5-9-17(25)13-16)20(23(29)24(27)30)22(28)19-14-15-7-3-4-10-18(15)31-19/h3-5,7-10,13-14,21,29H,6,11-12H2,1-2H3

InChI-Schlüssel

FLJDYUVRFKGSGM-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br

Kanonische SMILES

C[NH+](C)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.